Ethyl 3-bromopropiolate
CAS No.: 41658-03-1
Cat. No.: VC3797628
Molecular Formula: C5H5BrO2
Molecular Weight: 177 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41658-03-1 |
|---|---|
| Molecular Formula | C5H5BrO2 |
| Molecular Weight | 177 g/mol |
| IUPAC Name | ethyl 3-bromoprop-2-ynoate |
| Standard InChI | InChI=1S/C5H5BrO2/c1-2-8-5(7)3-4-6/h2H2,1H3 |
| Standard InChI Key | DCZXXLMBYWALCP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C#CBr |
| Canonical SMILES | CCOC(=O)C#CBr |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 3-bromopropionate consists of a three-carbon chain with a bromine atom at the β-position and an ethyl ester group at the terminal carboxylate. The IUPAC name, ethyl 3-bromopropanoate, reflects this structure: CCOC(=O)CCBr . Nuclear magnetic resonance (NMR) spectra confirm the deshielding effect of the electron-withdrawing bromine atom, which influences the compound’s reactivity in alkylation and esterification reactions .
Spectroscopic Characteristics
Fourier-transform infrared (FTIR) analysis reveals key absorption bands:
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C=O stretch: 1735–1745 cm⁻¹ (ester carbonyl)
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C-Br stretch: 550–600 cm⁻¹
These spectral features align with purity specifications from Thermo Scientific Chemicals, which mandate ≥98.5% purity by gas chromatography .
Synthetic Methodologies
Conventional Esterification
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Equilibrium constraints requiring excess alcohol
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Corrosive byproducts complicating purification
Advanced One-Pot Synthesis
A 2025 Chinese patent (CN111253255A) details an optimized approach using acrylate derivatives :
Reaction Mechanism:
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Michael Addition: Acetyl bromide reacts with ethyl acrylate’s α,β-unsaturated system
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Esterification: In situ formation of the propionate ester
Procedure:
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Charge: 1 mol ethyl acrylate, 5 mol ethanol, 1.1 mol acetyl bromide
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Add 0.5 wt% hydroquinone inhibitor to prevent polymerization
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React at 55°C for 1 hour post-bromide addition
Advantages:
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98% atom economy vs. 82% in traditional methods
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Recyclable solvent (ethanol) and byproduct (ethyl acetate)
Physicochemical Properties
Thermodynamic Parameters
Solubility Profile
The compound exhibits:
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Complete miscibility with ethanol, chloroform, and benzene
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Limited water solubility (2.1 g/100 mL at 25°C) due to the nonpolar ethyl group
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Partition coefficient (LogP) of 1.82, indicating moderate lipophilicity
Industrial and Research Applications
Pharmaceutical Intermediates
Ethyl 3-bromopropionate serves as a key precursor in synthesizing:
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(3,4-Dimethoxyphenyl)-5-oxopentanoic acid: A potential antidiabetic agent
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β-Lactam antibiotics: Via Staudinger ketene-imine cycloadditions
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Anticancer prodrugs: Bromine’s leaving group capability enables targeted drug delivery
Polymer Chemistry
The bromine moiety participates in:
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